molecular formula C11H10N2 B1626457 2-(5-Methyl-1H-indol-3-yl)acetonitrile CAS No. 65881-14-3

2-(5-Methyl-1H-indol-3-yl)acetonitrile

Cat. No. B1626457
CAS RN: 65881-14-3
M. Wt: 170.21 g/mol
InChI Key: ZENYVKHKRHKWSK-UHFFFAOYSA-N
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Description

“2-(5-Methyl-1H-indol-3-yl)acetonitrile” is a chemical compound with the molecular formula C11H10N2O . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The molecular structure of “2-(5-Methyl-1H-indol-3-yl)acetonitrile” consists of an indole ring, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring . Attached to this indole ring is a methyl group at the 5-position and an acetonitrile group at the 2-position .


Physical And Chemical Properties Analysis

“2-(5-Methyl-1H-indol-3-yl)acetonitrile” is a solid substance with a molecular weight of 186.21 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Safety And Hazards

This compound is labeled with the signal word “Warning” and has hazard statements H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “2-(5-Methyl-1H-indol-3-yl)acetonitrile” are not mentioned in the sources I found, indole derivatives are a topic of ongoing research due to their wide range of biological activities . They are used in the synthesis of various pharmaceuticals and are being studied for potential new applications.

properties

IUPAC Name

2-(5-methyl-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENYVKHKRHKWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20489131
Record name (5-Methyl-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20489131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-1H-indol-3-yl)acetonitrile

CAS RN

65881-14-3
Record name (5-Methyl-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20489131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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